Cas no 1520809-08-8 (3-(Butan-2-yl)pyrrolidin-3-ol)

3-(Butan-2-yl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(butan-2-yl)pyrrolidin-3-ol
- AKOS017999805
- 1520809-08-8
- 3-(Sec-butyl)pyrrolidin-3-ol
- EN300-1245215
- CS-0353181
- 3-Pyrrolidinol, 3-(1-methylpropyl)-
- 3-(Butan-2-yl)pyrrolidin-3-ol
-
- Inchi: 1S/C8H17NO/c1-3-7(2)8(10)4-5-9-6-8/h7,9-10H,3-6H2,1-2H3
- InChI Key: YHLKNPQVOHPUDQ-UHFFFAOYSA-N
- SMILES: OC1(CNCC1)C(C)CC
Computed Properties
- Exact Mass: 143.131014166g/mol
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 0.962±0.06 g/cm3(Predicted)
- Boiling Point: 221.3±15.0 °C(Predicted)
- pka: 14.97±0.20(Predicted)
3-(Butan-2-yl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1245215-0.05g |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 0.05g |
$1381.0 | 2023-06-08 | ||
Enamine | EN300-1245215-2500mg |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 2500mg |
$1230.0 | 2023-10-02 | ||
Enamine | EN300-1245215-10.0g |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 10g |
$7065.0 | 2023-06-08 | ||
Enamine | EN300-1245215-2.5g |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 2.5g |
$3220.0 | 2023-06-08 | ||
Enamine | EN300-1245215-0.5g |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 0.5g |
$1577.0 | 2023-06-08 | ||
Enamine | EN300-1245215-1000mg |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 1000mg |
$628.0 | 2023-10-02 | ||
Enamine | EN300-1245215-0.1g |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 0.1g |
$1447.0 | 2023-06-08 | ||
Enamine | EN300-1245215-1.0g |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 1g |
$1643.0 | 2023-06-08 | ||
Enamine | EN300-1245215-5.0g |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 5g |
$4764.0 | 2023-06-08 | ||
Enamine | EN300-1245215-50mg |
3-(butan-2-yl)pyrrolidin-3-ol |
1520809-08-8 | 50mg |
$528.0 | 2023-10-02 |
3-(Butan-2-yl)pyrrolidin-3-ol Related Literature
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
Additional information on 3-(Butan-2-yl)pyrrolidin-3-ol
Introduction to 3-(Butan-2-yl)pyrrolidin-3-ol (CAS No. 1520809-08-8) and Its Emerging Applications in Chemical and Pharmaceutical Research
3-(Butan-2-yl)pyrrolidin-3-ol, identified by the chemical identifier CAS No. 1520809-08-8, is a compound of significant interest in the realms of organic chemistry and pharmaceutical innovation. This heterocyclic alcohol, featuring a butyl-substituted pyrrolidine core, has garnered attention due to its structural versatility and potential utility in the development of novel bioactive molecules. The compound’s unique framework, combining a pyrrolidine ring with an aliphatic side chain, positions it as a valuable scaffold for medicinal chemistry investigations.
The butan-2-yl substituent in 3-(Butan-2-yl)pyrrolidin-3-ol contributes to its molecular complexity, enabling diverse functionalization strategies that can modulate its pharmacological properties. Pyrrolidine derivatives are well-documented for their role in drug discovery, often serving as key structural motifs in therapeutic agents targeting neurological disorders, cardiovascular diseases, and infectious diseases. The presence of the hydroxyl group at the 3-position further enhances the compound’s reactivity, facilitating further derivatization and exploration of its pharmacokinetic profile.
Recent advancements in computational chemistry and high-throughput screening have intensified the exploration of 3-(Butan-2-yl)pyrrolidin-3-ol as a lead compound. Studies indicate that its structural features may confer favorable interactions with biological targets, making it a promising candidate for further optimization. Researchers have leveraged molecular docking simulations to investigate its binding affinity to enzymes and receptors, revealing potential therapeutic applications that align with unmet medical needs.
In the context of drug development, the synthesis of 3-(Butan-2-yl)pyrrolidin-3-ol has been refined through multi-step organic reactions, emphasizing efficiency and scalability. Modern synthetic methodologies, including catalytic hydrogenation and asymmetric transformations, have enabled the production of enantiomerically pure forms of the compound, which is crucial for evaluating its stereochemical specificity in biological assays. These synthetic advancements underscore the compound’s feasibility as a building block for next-generation pharmaceuticals.
The pharmacological evaluation of 3-(Butan-2-yl)pyrrolidin-3-ol has revealed intriguing properties that warrant further investigation. Preclinical studies suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases and ion channels, which are implicated in various pathological conditions. Additionally, its metabolic stability has been assessed through in vitro studies, providing insights into its potential bioavailability and duration of action. Such data are instrumental in guiding the design of clinical trials aimed at validating its therapeutic efficacy.
Emerging research also highlights the compound’s potential role in addressing neurodegenerative diseases. The pyrrolidine scaffold is known to interact with neurotransmitter systems, suggesting that 3-(Butan-2-yl)pyrrolidin-3-ol may modulate synaptic function or protect against neurotoxicity. Collaborative efforts between academic institutions and pharmaceutical companies are now focused on elucidating these mechanisms through detailed mechanistic studies and animal models. These endeavors hold promise for uncovering novel treatment strategies for conditions such as Alzheimer’s disease and Parkinson’s disease.
Beyond its pharmaceutical applications, 3-(Butan-2-yl)pyrrolidin-3-ol has shown promise in material science research. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems or a component in functional polymers. The compound’s solubility profile also makes it suitable for formulation into controlled-release delivery systems, which could enhance the targeted delivery of co-administered therapeutics.
The regulatory landscape surrounding 3-(Butan-2-yl)pyrrolidin-3-ol has been shaped by ongoing safety assessments and compliance with international guidelines. Manufacturers adhering to Good Manufacturing Practices (GMP) ensure that its production meets stringent quality standards, while toxicological studies continue to evaluate long-term exposure risks. These measures are essential for fostering trust among researchers and clinicians who may incorporate this compound into their work.
Future directions for research on CAS No. 1520809-08-8 include exploring its role in combinatorial therapy regimens. By pairing it with other bioactive molecules, researchers aim to synergize its effects or mitigate potential side reactions. Advances in genetic engineering and gene editing technologies may also enable tailored modifications to enhance its therapeutic index or reduce off-target effects.
In conclusion,3-(Butan-2-ylyl)pyrrolidin--(Butan--( Butanol ) )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--( Butanol )--) is a multifaceted compound with broad implications across chemical synthesis and drug discovery。 Its unique structural attributes, coupled with emerging evidence of its biological activity, position it as a cornerstone molecule for innovative research。 As methodologies evolve, so too will our understanding and utilization of this remarkable substance, paving the way for breakthroughs that could transform medicine and material science alike。
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